

Comparative Pharmacokinetics of Ornidazole: An Analysis Utilizing Labeled Standards

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Compound of Interest

Compound Name: Ornidazole-13C2,15N2

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This guide provides a detailed comparison of the pharmacokinetics of ornidazole, with a specific focus on studies employing labeled internal standards for precise quantification. The use of such standards, including radiolabeled and stable isotope-labeled compounds, is critical for minimizing analytical variability and ensuring the accuracy of pharmacokinetic parameters. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a comprehensive understanding of ornidazole's behavior in biological systems.

Quantitative Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters of ornidazole from studies that utilized labeled standards. These parameters are crucial for assessing the absorption, distribution, metabolism, and excretion (ADME) profile of the drug.



Study Type	Labeled Standar d	Dose	Cmax (µg/mL)	Tmax (h)	t½ (h)	AUC (μg·h/m L)	Referen ce
Compara tive vs. Metronid azole	¹⁴ C- Ornidazol e	750 mg (oral)	10.9	2-4	14.4	Not Reported	[1][2][3]
Bioequiv alence (Test Product)	Not explicitly stated, but common practice	1.5 g (oral)	32.67 ± 4.45	1.54 ± 0.81	Not Reported	265.41 ± 30.82 (AUC ₀₋₁₂	[4]
Bioequiv alence (Referen ce)	Not explicitly stated, but common practice	1.5 g (oral)	31.55 ± 5.04	1.79 ± 0.89	Not Reported	261.67 ± 77 (AUC ₀₋₁₂	[4]
Bioequiv alence (Test Product)	Not explicitly stated, but common practice	1.0 g (oral)	17.55 ± 2.68	1.69 ± 0.84	15.90 ± 1.88	388.86 ± 64.50 (AUC ₀₋₇₂)	[5][6]
Bioequiv alence (Referen ce)	Not explicitly stated, but common practice	1.0 g (oral)	17.75 ± 3.49	1.64 ± 0.90	15.55 ± 2.53	377.13 ± 63.83 (AUC ₀₋₇₂	[5][6]
Pharmac okinetic Study	d₅- Ornidazol e	1000 mg (oral)	Not Reported	Not Reported	Not Reported	Not Reported	[7][8]



Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of key experimental protocols from the cited studies.

- 1. Comparative Pharmacokinetic Study using ¹⁴C-Labeled Ornidazole
- Objective: To compare the pharmacokinetic profiles of ornidazole and metronidazole in healthy human volunteers.[1][2][3]
- · Methodology:
 - Study Design: A crossover study involving four healthy volunteers who received a single oral dose of 750 mg of ¹⁴C-labeled ornidazole or ¹⁴C-labeled metronidazole, with a washout period of 2-4 weeks between treatments.[1][2][3]
 - Drug Administration: Oral administration of the labeled compounds.[1][2][3]
 - Sample Collection: Blood, urine, and feces were collected over a period of 5 days.[1][2][3]
 - Analytical Method: The concentration of the unchanged drug was determined using a method that could distinguish the parent compound from its metabolites, leveraging the radiolabel for quantification.[1][2][3]
 - Pharmacokinetic Analysis: Plasma concentration-time data were used to calculate key pharmacokinetic parameters including Cmax, Tmax, and elimination half-life.[1][2][3]
- 2. Bioanalytical Method using d₅-Ornidazole for Pharmacokinetic Studies
- Objective: To develop and validate a sensitive and specific LC-MS/MS method for the simultaneous determination of ornidazole and its main metabolites in human plasma.[7][8]
- Methodology:
 - Internal Standard: Stable isotope-labeled d₅-ornidazole was used as the internal standard to ensure accuracy and precision.[7]

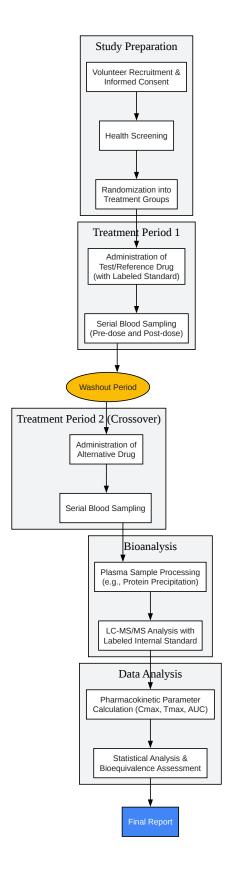


- Sample Preparation: Plasma samples (100 μL) were subjected to protein precipitation with acetonitrile to extract the analytes.[7][8]
- Chromatographic Separation: The separation was achieved on a Capcell PAK MG C18 column (100 \times 4.6 mm, 5 μ m) with a gradient elution.[7][8]
- Mass Spectrometric Detection: Detection was performed using an ESI-MS/MS system in the positive ion mode. The multiple reaction monitoring (MRM) transitions were m/z 220 → 128 for ornidazole and m/z 225 → 128 for d₅-ornidazole.[7]
- Validation: The method was validated according to US FDA and EMA guidelines and was found to be linear in the concentration range of 0.030-10.0 μg/mL.[7]
- Application: The validated method was successfully applied to a pharmacokinetic study in healthy volunteers who received a single 1000 mg oral dose of ornidazole.[7][8]

Visualizations

Experimental Workflow for a Comparative Pharmacokinetic Study





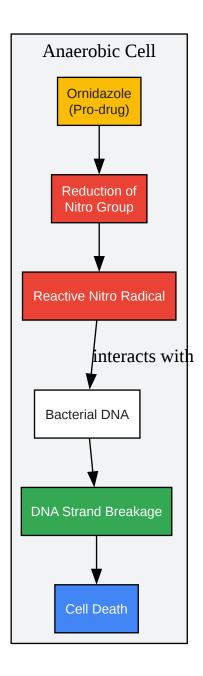
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Caption: Workflow of a typical crossover comparative pharmacokinetic study.



Signaling Pathway (Illustrative)

The mechanism of action of ornidazole involves the reduction of its nitro group within anaerobic organisms, leading to the formation of reactive intermediates that damage microbial DNA.



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Caption: Simplified mechanism of action of ornidazole in anaerobic bacteria.



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